5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid

Vue d'ensemble

Description

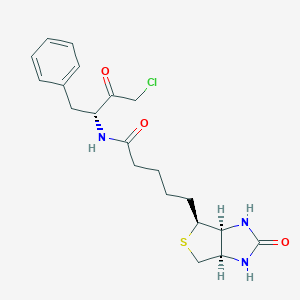

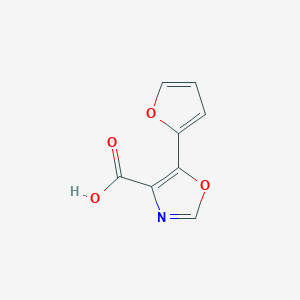

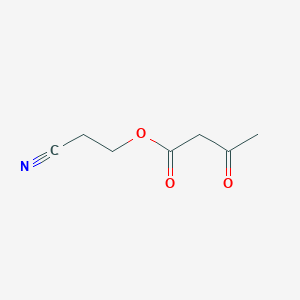

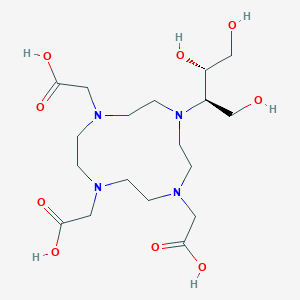

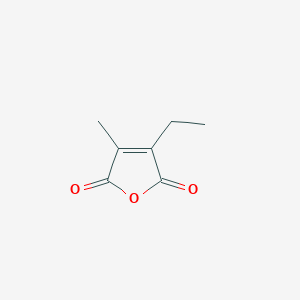

The compound “5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid” is a complex organic molecule that contains a furan ring and an oxazole ring. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom. The carboxylic acid group (-COOH) is attached to the oxazole ring .

Applications De Recherche Scientifique

Medicinal Chemistry: Antibacterial Agents

Furan derivatives, including 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid, have been recognized for their potential in creating new antibacterial agents . The furan nucleus is a key component in medicinal chemistry due to its therapeutic efficacy, inspiring the development of innovative drugs to combat microbial resistance.

Agriculture: Pesticides and Fungicides

In agriculture, furan compounds are valued for their effectiveness as bactericides, pesticides, and fungicides . Their diverse pharmacological activities make them suitable for protecting crops against a broad spectrum of pathogens.

Materials Science: Polymer Synthesis

The furan moiety is integral in synthesizing polymers with unique properties. Furan-based chemicals serve as monomers in polyester synthesis, contributing to the development of biodegradable and sustainable materials .

Environmental Science: Biomass Conversion

Furan derivatives are pivotal in the conversion of biomass into valuable chemicals. They play a significant role in biorefineries, replacing traditional petroleum-based reactants and aiding in the production of bio-based materials .

Biochemistry: Metabolic Pathway Studies

In biochemistry, furan derivatives are used to study and manipulate metabolic pathways. They can act as inhibitors or activators of certain enzymes, helping to elucidate the complex biochemical processes within living organisms .

Pharmacology: Drug Development

The pharmacological significance of furan derivatives extends to drug development. They are involved in the synthesis of compounds with various therapeutic benefits, including anti-inflammatory and antihypertensive properties .

Orientations Futures

Furan compounds have wide applications in various fields, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . Therefore, the study and development of furan derivatives, including “5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid”, could have significant potential in these areas.

Mécanisme D'action

Target of Action

Furan derivatives have been known to exhibit a wide range of biological activities . For instance, some furan-containing compounds have been used as medicines in various disease areas .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives are known to influence a variety of biochemical pathways .

Result of Action

Furan derivatives are known to have a broad spectrum of biological activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect the activity of 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid .

Propriétés

IUPAC Name |

5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-8(11)6-7(13-4-9-6)5-2-1-3-12-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXPRYRXBDOPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(N=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650362 | |

| Record name | 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | |

CAS RN |

143659-16-9 | |

| Record name | 5-(2-Furanyl)-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143659-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Furan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(furan-2-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)

![(7S)-7-(Hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B126452.png)